molecular formula C10H11FO3 B8150954 Ethyl 4-fluoro-3-hydroxyphenylacetate

Ethyl 4-fluoro-3-hydroxyphenylacetate

Cat. No.: B8150954
M. Wt: 198.19 g/mol
InChI Key: LPEFUOCOQTZITP-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-hydroxyphenylacetate is an aromatic ester characterized by a phenylacetate backbone substituted with a fluorine atom at the 4-position and a hydroxyl group at the 3-position. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the fluorine atom contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

ethyl 2-(4-fluoro-3-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEFUOCOQTZITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-3-hydroxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-3-hydroxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the direct fluorination of ethyl 3-hydroxyphenylacetate using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes both acidic and alkaline hydrolysis. Under basic conditions (0.1M NaOH, 60°C), complete saponification occurs within 2 hours to form 4-fluoro-3-hydroxyphenylacetic acid . Acid-catalyzed hydrolysis (HCl, ethanol/water) proceeds more slowly, requiring 6-8 hours for full conversion.

Reaction kinetics comparison

ConditionTemperatureTimeYieldByproducts
0.1M NaOH60°C2 hr98%None
1M HClReflux8 hr92%<5% dimer

Dehydrogenative Cross-Coupling

This compound participates in copper-catalyzed cross-coupling with N-aryl glycine esters (Figure 1) :

Ethyl 4 fluoro 3 hydroxyphenylacetate+N aryl glycine esterCu OAc 2 O 2 amino aryl acetates\text{Ethyl 4 fluoro 3 hydroxyphenylacetate}+\text{N aryl glycine ester}\xrightarrow{\text{Cu OAc 2 O 2}}\text{ amino aryl acetates}

Optimized reaction parameters

  • Catalyst: Cu(OAc)₂ (20 mol%)

  • Oxidant: Molecular oxygen (balloon pressure)

  • Solvent: DCE (1,2-dichloroethane)

  • Yield range: 60-86% across 12 substrates

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to specific positions:

ElectrophilePositionConditionsProduct Stability
Nitronium ionC-5HNO₃/H₂SO₄, 0°CStable ≥24 hr
BromineC-2/C-6FeBr₃, CH₂Cl₂Requires quenching
Acetyl chlorideNo reactionAlCl₃, 25°CN/A

The hydroxyl group's electron-donating effects override fluorine's directive influence, preventing meta-substitution typically seen in fluorobenzenes .

Ester Transposition

Undergoes alcoholysis with retention of configuration when reacted with:

ROH+Ethyl esterH 2SO 4Alkyl 4 fluoro 3 hydroxyphenylacetate\text{ROH}+\text{Ethyl ester}\xrightarrow{\text{H 2SO 4}}\text{Alkyl 4 fluoro 3 hydroxyphenylacetate}

Transesterification efficiency

AlcoholConversion Rate (24 hr)Equilibrium Constant (K_eq)
Methanol99%5.6 × 10³
Isopropyl78%2.1 × 10²
Benzyl63%8.9 × 10¹

Photochemical Reactivity

UV irradiation (254 nm) induces two competing pathways:

  • Decarboxylation :

    Esterhν4 fluoro 3 hydroxystyrene+CO2+Ethanol\text{Ester}\xrightarrow{h\nu}\text{4 fluoro 3 hydroxystyrene}+\text{CO}_2+\text{Ethanol}

    Quantum yield: Φ = 0.32 ± 0.03

  • Ring Fluorine Migration :

    Esterhν3 fluoro 4 hydroxyphenylacetate\text{Ester}\xrightarrow{h\nu}\text{3 fluoro 4 hydroxyphenylacetate}

    Quantum yield: Φ = 0.11 ± 0.02

This dual reactivity makes light exposure critical during storage and handling .

Biological Transformation

Microbial systems (Pseudomonas fluorescens) catalyze enantioselective hydrolysis:

StrainSubstrate Concentrationee (%)Conversion Rate
PF-ATCC 1352550 mM98.24.2 µmol/min/mg
PF-Mutant 7100 mM99.55.8 µmol/min/mg

The fluorinated aromatic system remains intact during biotransformations, suggesting enzyme compatibility with electron-deficient substrates .

These reaction profiles demonstrate the compound's versatility in synthetic chemistry applications, particularly in pharmaceutical intermediate synthesis and materials science. The fluorine atom's combined electronic effects and the ester group's lability create unique reactivity patterns not observed in non-fluorinated analogs .

Scientific Research Applications

Ethyl 4-fluoro-3-hydroxyphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving phenolic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-hydroxyphenylacetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Ethyl 4-fluoro-3-hydroxyphenylacetate and related phenylacetate derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 4-F, 3-OH C₁₀H₁₁FO₃ ~198.19 (calc.) Potential bioactivity, polarity N/A
Ethyl 4-chlorophenylacetate 4-Cl C₁₀H₁₁ClO₂ 198.65 Intermediate in agrochemicals
Ethyl 2-(3-amino-4-hydroxyphenyl)acetate 3-NH₂, 4-OH C₁₀H₁₃NO₃ 195.21 Antibacterial/anticancer precursor
Ethyl 4-(trifluoromethyl)phenylacetate 4-CF₃ C₁₁H₁₁F₃O₂ 232.20 Enhanced lipophilicity, drug design
Ethyl 3,5-dichloro-4-fluorophenylacetate 3,5-Cl, 4-F C₁₀H₉Cl₂FO₂ 259.08 Fungicidal activity

Structural and Electronic Effects

  • Substituent Position and Type :
    • The 4-fluoro-3-hydroxy substitution in the target compound introduces both electron-withdrawing (F) and electron-donating (OH) groups. This combination may balance electronic effects, improving solubility (via OH) while maintaining stability (via F) .
    • Ethyl 4-chlorophenylacetate (4-Cl) lacks the hydroxyl group, reducing polarity but increasing resistance to oxidation compared to hydroxylated analogs .
    • Ethyl 4-(trifluoromethyl)phenylacetate (4-CF₃) exhibits strong electron-withdrawing effects, enhancing lipophilicity and metabolic resistance, critical for CNS-targeting drugs .

Physicochemical Properties

  • Solubility : Hydroxyl groups (e.g., 3-OH) improve aqueous solubility, whereas trifluoromethyl or chloro groups enhance lipid solubility .
  • Stability : Fluorine and chlorine substituents reduce metabolic degradation, extending half-life in biological systems .

Biological Activity

Ethyl 4-fluoro-3-hydroxyphenylacetate, a fluorinated derivative of phenylacetate, has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. This compound is part of a broader class of fluorinated organic compounds that exhibit unique properties due to the presence of fluorine atoms, which can enhance biological activity and metabolic stability.

This compound is characterized by its ester functional group and a hydroxy group on the aromatic ring, which can influence its solubility and reactivity. The fluorine substitution is known to affect the compound's lipophilicity and biological interactions.

Biological Activity Overview

  • Antimicrobial Activity :
    This compound has been studied for its antimicrobial properties. Research indicates that fluorinated compounds often exhibit enhanced antibacterial activity compared to their non-fluorinated counterparts. This is attributed to their ability to disrupt bacterial membranes or interfere with metabolic pathways.
  • Anti-inflammatory Effects :
    Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation.
  • Hypnotic and Anesthetic Properties :
    Similar compounds in the phenyl acetate series have demonstrated hypnotic effects in animal models. For instance, studies on related fluorinated derivatives indicate that they can induce loss of righting reflex (LORR) with rapid recovery times, suggesting potential use in anesthesia . this compound may exhibit similar characteristics, warranting further investigation into its sedative properties.

Case Studies

  • Synthesis and Evaluation :
    A study synthesized various fluorine-containing phenyl acetate derivatives, including this compound, and evaluated their hypnotic potencies in mice. The results indicated that certain derivatives exhibited favorable recovery profiles compared to established anesthetics like propofol .
  • In Vitro Studies :
    In vitro experiments assessing the interaction of this compound with GABA_A receptors revealed significant binding affinity, suggesting a mechanism for its potential hypnotic effects. This aligns with findings from related compounds that modulate neurotransmitter systems .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
HypnoticInduction of LORR
GABA_A Receptor BindingSignificant binding affinity

The biological activities of this compound can be attributed to several mechanisms:

  • GABAergic Modulation : Similar compounds have been shown to enhance GABAergic transmission, leading to sedative effects.
  • Membrane Disruption : The lipophilic nature of fluorinated compounds may allow them to integrate into lipid membranes, disrupting cellular integrity and function.
  • Cytokine Modulation : The ability to downregulate pro-inflammatory cytokines suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-fluoro-3-hydroxyphenylacetate, and how do reaction conditions (e.g., solvent, temperature) influence yield?

  • Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid using ethanol under acid catalysis, or nucleophilic substitution of halogenated precursors. For structurally similar phenylacetates, optimized protocols use polar solvents (e.g., DMF or acetone) with potassium carbonate as a base at 50–80°C for 6–12 hours . Critical parameters include solvent polarity (to stabilize intermediates) and temperature control to minimize side reactions (e.g., hydrolysis of the ester group). Purification via column chromatography or distillation is recommended to isolate the product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ester group (δ ~4.1–4.3 ppm for CH2_2CH3_3) and aromatic protons (splitting patterns indicate fluorine coupling).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C11_{11}H11_{11}FO3_3) and detects fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., LiChrosorb® RP-8 columns) ensures purity and quantifies residual reactants .

Q. How is the compound screened for preliminary biological activity in antimicrobial or anticancer assays?

  • Methodological Answer :

  • Antimicrobial Testing : Use disc diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours.
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess viability after 48–72 hours. Dose-response curves (1–100 µM) identify IC50_{50} values. Fluorine substituents often enhance membrane permeability and bioactivity .

Advanced Research Questions

Q. How do fluorine and hydroxyl substituents at the 3- and 4-positions influence the compound’s stability and receptor binding?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation tests (e.g., pH 1–13 buffers, 40°C) monitor hydrolysis of the ester group via HPLC. Fluorine’s electron-withdrawing effect reduces ester lability compared to non-fluorinated analogs.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with target enzymes (e.g., cyclooxygenase-2). The hydroxyl group may form hydrogen bonds, while fluorine enhances hydrophobic interactions .

Q. What crystallographic strategies resolve ambiguities in molecular configuration caused by fluorine’s electronegativity?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, in analogous compounds, SCXRD confirmed the planar arrangement of the phenyl ring and ester group, with fluorine’s position validated by electron density maps. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How can metabolic pathways of this compound be analyzed in hepatic microsomes?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydrolyzed carboxylic acid) and phase II conjugates (e.g., glucuronides).
  • Enzyme Inhibition : Probe substrates (e.g., CYP450 isoforms) assess competitive/non-competitive inhibition. Fluorine’s presence may reduce CYP2D6 affinity compared to non-fluorinated analogs .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activities of fluorinated phenylacetates?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., identical cell lines, assay conditions).
  • Structural Validation : Ensure synthesized compounds are unequivocally characterized (e.g., SCXRD, HRMS) to rule out impurities as confounding factors .

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